N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine
Description
N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine is a branched aliphatic diamine characterized by a propane backbone substituted with two methyl groups at the central carbon (2,2-dimethyl) and four methyl groups on the terminal nitrogen atoms (N,N,N',N'-tetramethyl). This structure confers unique steric and electronic properties, making it distinct from linear or less-substituted analogs.
Properties
IUPAC Name |
N,N,N',N',2,2-hexamethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-9(2,7-10(3)4)8-11(5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBAUGYLXJCSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609329 | |
| Record name | N~1~,N~1~,N~3~,N~3~,2,2-Hexamethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53369-79-2 | |
| Record name | N1,N1,N3,N3,2,2-Hexamethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53369-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~1~,N~3~,N~3~,2,2-Hexamethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Scheme and Catalysts
- Raw Materials: 1,3-propanediol (ammediol), dimethylamine, and hydrogen.
- Catalyst: Cu-Co-Ni supported on Al2O3.
- Reactor: Fixed-bed reactor enabling continuous gas-solid phase reaction.
- Reaction Conditions:
- Pressure: 15–20 MPa (optimal range)
- Temperature: 200–300 °C
- Volume space velocity of ammediol: 0.4–1.5 h⁻¹
- Molar ratios:
- Dimethylamine to ammediol: 1–5:1
- Hydrogen to ammediol: 1–2.5:1
Catalyst Preparation
- Al2O3 carrier is prepared by neutralizing sodium aluminate with nitric acid, followed by aging, filtration, washing, extrusion molding, drying, and roasting at 600 °C for 48 hours.
- The catalyst is impregnated with nitrates of Cu, Co, Ni, Mg, and Cr in specific ratios and roasted to obtain Cu-Co-Ni/Al2O3 catalyst.
- Catalyst composition ranges:
- Cu: 1–40%
- Co: 1–40%
- Ni: 0.1–20%
- Mg: 0.1–5%
- Cr: 0.1–5%
- Balance Al2O3
Process Description
- 1,3-propanediol and dimethylamine are pumped separately into a preheater, mixed with hydrogen, vaporized, and then fed into the fixed-bed reactor.
- The reaction proceeds continuously under controlled temperature and pressure.
- After reaction, the mixture undergoes condensation, cooling, and gas-liquid separation.
- Gaseous hydrogen and unreacted dimethylamine are recycled.
- The liquid phase is purified via distillation to isolate the target product.
- Intermediate products like 3-dimethylaminopropyl alcohol can be recycled or extracted as by-products.
- The process is computer-controlled (DCS system) for automatic operation and closed-cycle production.
Advantages
- High product selectivity with minimal side products.
- Efficient raw material utilization.
- Low consumption of reactants and energy.
- Suitable for large-scale continuous industrial production.
- Environmentally friendly with closed-loop recycling minimizing emissions.
Comparative Data Table of Key Reaction Parameters
| Parameter | Range / Value | Notes |
|---|---|---|
| Reaction Pressure | 15–20 MPa | Optimal for catalyst activity |
| Reaction Temperature | 200–300 °C | Ensures effective hydrogenation |
| Ammediol Volume Space Velocity | 0.4–1.5 h⁻¹ | Controls residence time |
| Dimethylamine : Ammediol Molar Ratio | 1–5 : 1 | Excess amine improves conversion |
| Hydrogen : Ammediol Molar Ratio | 1–2.5 : 1 | Sufficient hydrogen for amination |
| Catalyst Composition (Cu-Co-Ni) | Cu: 1–40%, Co: 1–40%, Ni: 0.1–20% | Balanced for optimal activity |
| Catalyst Support | Al2O3 | Provides surface area and stability |
| Product Selectivity | High (>95%) | Minimal by-products |
| Process Type | Continuous, fixed-bed reactor | Automated closed-cycle operation |
Alternative Methods and Intermediates
While the above method is direct for this compound, related diamines like N,N-dimethyl-1,3-propanediamine are prepared via:
Acrylonitrile and dimethylamine reaction to form dimethylaminopropionitrile in a fixed-bed reactor, followed by hydrogenation using Raney-Ni catalyst under alkaline methanol solution. This two-step process achieves high conversion and selectivity (>98%) but is more complex and involves intermediate purification or direct hydrogenation without purification.
Acrolein and dimethylamine reaction as an alternative raw material pathway.
These methods are more relevant for analog compounds and less directly for the tetramethyl derivative but illustrate the landscape of related diamine synthesis.
Summary of Research Findings
- The continuous catalytic hydrogenation of 1,3-propanediol with dimethylamine over Cu-Co-Ni/Al2O3 catalyst in a fixed-bed reactor is the most efficient and industrially viable method for producing this compound.
- Operating under high pressure and moderate temperature with controlled reactant ratios ensures high selectivity and yield.
- Catalyst preparation and composition are critical for activity and longevity.
- The process benefits from automation and closed-cycle operation, enhancing economic and environmental performance.
- Alternative methods exist but are less direct or require additional steps.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions often require catalysts or specific temperature and pressure conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Catalysis
TMPDA serves as an effective catalyst in several organic reactions:
- Baylis-Hillman Reaction : TMPDA is utilized as a catalyst for the Baylis-Hillman reaction involving cycloalkenones, facilitating the formation of β-hydroxy carbonyl compounds .
- Deaggregation of Metal Dihydrides : It plays a role in the deaggregation of zinc dihydride when used with Lewis acids, enhancing catalytic efficiency in organic synthesis .
Polymer Chemistry
TMPDA is integral in polymer production:
- Cross-Linking Agent : It acts as a cross-linking agent in the synthesis of hydrophilic antimicrobial polycations, leading to the development of superabsorbers with prolonged antimicrobial properties .
- Anion Exchange Membranes : TMPDA is employed in preparing anion exchange membranes for solid alkaline fuel cells, improving conductivity and stability.
Environmental Applications
TMPDA has potential uses in environmental remediation:
- Sorption Processes : Research indicates that TMPDA enhances the sorption performance of organic anion exchangers embedded in silica for chromium (VI) removal from aqueous solutions .
Case Studies
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine involves its ability to act as a nucleophile and a base. It can coordinate with metal ions to form stable complexes, which are crucial in catalysis and other chemical processes. The compound’s tertiary amine groups enable it to participate in proton transfer reactions, facilitating various chemical transformations .
Comparison with Similar Compounds
Structural Analogs with Varying Backbone Lengths
Compounds such as N,N,N',N'-Tetramethylethylenediamine (Ethane-TMDA) and N,N,N',N'-Tetramethyl-1,6-hexanediamine (Hexane-TMDA) differ in backbone length, impacting their flexibility and coordination behavior. Ethane-TMDA (C₆H₁₆N₂) has a shorter ethane backbone, leading to higher rigidity, while Hexane-TMDA (C₁₀H₂₄N₂) offers greater conformational freedom. The propane backbone in the target compound balances rigidity and flexibility, while the 2,2-dimethyl substitution introduces steric hindrance absent in linear analogs .
Table 1: Backbone Length Comparison
| Compound | Backbone Length | Molecular Formula | Key Properties |
|---|---|---|---|
| Ethane-TMDA | C₂ | C₆H₁₆N₂ | Rigid, high basicity |
| Target Compound | C₃ (2,2-dimethyl) | C₉H₂₂N₂ | Steric hindrance, moderate flexibility |
| Hexane-TMDA | C₆ | C₁₀H₂₄N₂ | Flexible, hydrophobic |
Substituent Variations: Methyl vs. Ethyl Groups
N,N,N',N'-Tetraethyl-1,3-propanediamine (C₁₁H₂₆N₂) replaces methyl groups with ethyl substituents, increasing hydrophobicity and steric bulk. This substitution reduces solubility in polar solvents but enhances compatibility with organic phases. In contrast, the target compound’s methyl groups provide moderate hydrophobicity while maintaining reactivity in aqueous systems .
Table 2: Substituent Effects
| Compound | Substituents | Molecular Weight | Boiling Point (°C) | Solubility in Water |
|---|---|---|---|---|
| Target Compound | N,N,N',N'-Me | 154.29 | ~180 (inferred) | Moderate |
| N,N,N',N'-Tetraethyl Analog | N,N,N',N'-Et | 186.34 | >200 (estimated) | Low |
Coordination Chemistry and Steric Effects
The target compound’s 2,2-dimethyl groups impose steric constraints, as seen in uranyl complexes derived from N,N'-bis(salicylidene)-2,2-dimethyl-1,3-propanediamine . These substituents limit the ligand’s ability to adopt planar conformations, reducing coordination numbers compared to unsubstituted analogs. For instance, uranyl complexes with this ligand exhibit seven-coordinate geometries, whereas similar ligands without backbone methylation typically form six-coordinate complexes .
Key Coordination Differences :
Pharmacological Potential
While the target compound’s bioactivity is unexplored in the evidence, N,N,N',N'-Tetramethyl-1,3-propanediamine derivatives are used in drug discovery for sterol conjugates.
Biological Activity
N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine, also known as TMDA, is a chemical compound with significant biological relevance. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
TMDA has the molecular formula and features a unique structure comprising a piperidine ring and a diamine chain. Its distinctive tetramethyl substitution enhances its reactivity and stability, making it a valuable compound in both industrial and research applications.
Synthesis
TMDA can be synthesized through a multi-step process involving the reaction of 1,3-propanediamine with dimethylamine and 2,2,6,6-tetramethyl-4-piperidone. The synthesis typically occurs under inert atmosphere conditions to prevent side reactions. The key steps include:
- Methylation : Reaction of 1,3-propanediamine with dimethylamine.
- Cyclization : Formation of the final product through interaction with 2,2,6,6-tetramethyl-4-piperidone.
TMDA exhibits its biological effects primarily through interactions with various molecular targets such as enzymes and receptors. The compound's ability to form hydrogen bonds and electrostatic interactions is crucial for its binding affinity and specificity. It has been investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Case Studies and Research Findings
- Enzyme Inhibition : TMDA has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of N-myristoyltransferase (NMT), an enzyme critical for the survival of Leishmania parasites . Inhibition of NMT can lead to significant antiparasitic effects.
- Anti-inflammatory Properties : Research indicates that TMDA may possess anti-inflammatory properties by modulating cytokine production in immune cells. A study highlighted its ability to reduce nitric oxide production in LPS-induced RAW 264.7 cells, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : TMDA has demonstrated activity against various bacterial strains. Its structural features contribute to its effectiveness as an antimicrobial agent, making it a candidate for further exploration in antibiotic development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-Dimethyl-1,3-propanediamine | Lacks piperidine ring | Moderate enzyme inhibition |
| N,N-Diethyl-1,3-propanediamine | Ethyl groups instead of methyl | Lower antimicrobial activity |
| TMDA | Tetramethyl-substituted piperidine | Enhanced enzyme inhibition and antimicrobial properties |
Industrial Uses
TMDA is utilized in the production of polymers and resins due to its stability and reactivity. It serves as a building block in organic synthesis and plays a role as a ligand in coordination chemistry.
Medical Research
In the medical field, TMDA is being explored for its potential therapeutic applications in drug development against parasitic infections and inflammatory diseases. Its unique properties may lead to the discovery of new treatments that are more effective than existing options.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine for experimental design?
- Key Properties :
- Density : 0.78–0.8 g/cm³ at 20°C .
- Vapor Pressure : 5.4–6.5 hPa at 20–25°C .
- Flash Point : 31–32°C (flammable liquid, Category 3) .
- Solubility : Miscible with polar solvents but reacts with acids and oxidizers .
- Stability : Stable under inert conditions but decomposes upon prolonged exposure to moisture or heat .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) :
- Gloves : Nitrile or neoprene (tested for >10 min solvent resistance) .
- Eye/Face Protection : Tightly sealed goggles and face shields .
- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95) in poorly ventilated areas .
- Emergency Measures :
- Spills : Absorb with inert materials (e.g., sand) and avoid water to prevent spread .
- Exposure : Immediate rinsing (15+ min for eyes/skin) and medical consultation due to corrosive effects .
Q. How should this compound be stored to ensure stability?
- Conditions :
- Temperature : 2–30°C in flame-resistant cabinets .
- Container : Sealed, corrosion-resistant containers (e.g., glass or HDPE) with nitrogen headspace .
- Incompatibilities : Separate from acids, oxidizers, and halogens to prevent exothermic reactions .
Q. What analytical methods validate the purity of this compound?
- Gas Chromatography (GC) : Primary method for assessing ≥98% purity (area%) .
- Spectroscopy : IR and ¹H NMR confirm structural integrity and detect impurities (e.g., unreacted amines) .
Advanced Research Questions
Q. How is this compound used in synthesizing metal-organic frameworks (MOFs)?
- Role : Acts as a bridging ligand in MOFs, facilitating host-guest charge transfer for applications in catalysis or gas storage .
- Experimental Design :
- Combine with metal salts (e.g., Zn²⁺) under solvothermal conditions (80–120°C, 24–48 hrs).
- Characterize porosity via BET analysis and charge transfer via UV-Vis/EPR .
Q. What mechanisms underlie its efficacy as a cross-linker in antimicrobial hydrogels?
- Mechanism : Quaternary ammonium groups impart cationic charges, disrupting microbial membranes .
- Methodology :
- Cross-Linking : React with polycationic polymers (e.g., chitosan) at pH 7–9.
- Antimicrobial Testing : Use ASTM E2149 to measure log reduction in E. coli or S. aureus .
Q. How does its structure enhance catalytic activity in oxidation reactions?
- Structural Influence : The dimethylamino groups stabilize transition metals (e.g., Mo) in Schiff base complexes, improving redox activity .
- Application : Catalyzes sulfide-to-sulfoxide oxidation with tetrabutylammonium periodate (yields >90% under mild conditions) .
Q. What environmental and toxicity considerations apply to its disposal?
- Aquatic Toxicity : LC50 (Daphnia magna) = 3.1 mg/L (Category 2); avoid release into waterways .
- Disposal : Incinerate in EPA-approved facilities with scrubbing systems for NOx and CO .
Q. How does this compound compare to similar diamines (e.g., N,N,N',N'-Tetramethyl-1,6-hexanediamine)?
- Key Differences :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
